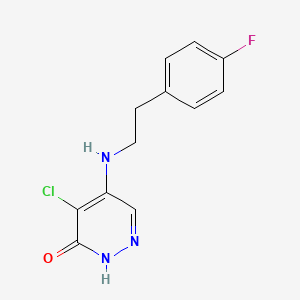
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nitro group at position 4 and a dimethyl substitution at positions 1 and 3 on the pyrazole ring. The compound also features an amino group linked to a propane-1,2-diol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-4-nitro-1h-pyrazole can be synthesized by reacting hydrazine with 1,3-dimethyl-4-nitro-1,3-diketone under acidic conditions.
Amination: The amino group is introduced by reacting the synthesized pyrazole with an appropriate amine, such as 3-aminopropane-1,2-diol, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or carboxylic acids.
Reduction: Products may include amino derivatives.
Substitution: Products will depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
科学的研究の応用
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound may inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-4-nitro-1h-pyrazole: Similar in structure but lacks the amino and propane-1,2-diol moieties.
3-Amino-1,2-propanediol: Similar in structure but lacks the pyrazole ring and nitro group.
Uniqueness
3-((1,3-Dimethyl-4-nitro-1h-pyrazol-5-yl)amino)propane-1,2-diol is unique due to the combination of the pyrazole ring with a nitro group and an amino-propane-1,2-diol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C8H14N4O4 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC名 |
3-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C8H14N4O4/c1-5-7(12(15)16)8(11(2)10-5)9-3-6(14)4-13/h6,9,13-14H,3-4H2,1-2H3 |
InChIキー |
LRTKTULKGVYGRA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NCC(CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)


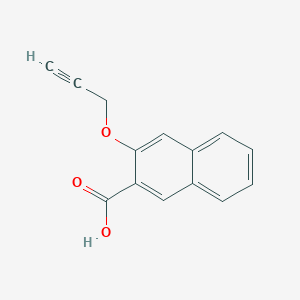

![3-[2-(Methylsulfonyl)-4-pyrimidinyl]pyrazolo[1,5-b]pyridazine](/img/structure/B14912633.png)
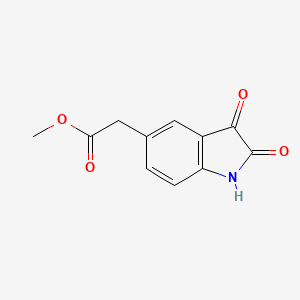
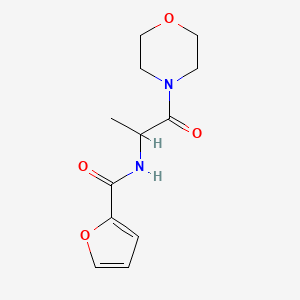
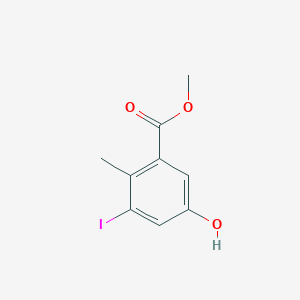
![Sodium 6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14912658.png)
